molecular formula C5H8N4O2 B055940 3-Amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide CAS No. 119768-96-6

3-Amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide

Cat. No.: B055940
CAS No.: 119768-96-6
M. Wt: 156.14 g/mol
InChI Key: WFWTVYZKHVSPKF-UHFFFAOYSA-N
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Description

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Amberlyst-70, a heterogeneous catalyst, can also enhance the efficiency of the reaction and make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
  • N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
  • 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide

Uniqueness

5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

119768-96-6

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3-amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide

InChI

InChI=1S/C5H8N4O2/c1-7-5(11)9-3(6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10)

InChI Key

WFWTVYZKHVSPKF-UHFFFAOYSA-N

SMILES

CNC(=O)N1C(=CC(=O)N1)N

Canonical SMILES

CNC(=O)N1C(=CC(=O)N1)N

Synonyms

1H-Pyrazole-1-carboxamide,5-amino-2,3-dihydro-N-methyl-3-oxo-(9CI)

Origin of Product

United States

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